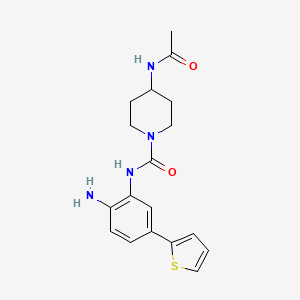

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)-1-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BRD-K11533227 est un composé chimique connu pour ses effets inhibiteurs sur l'histone désacétylase 1 et l'histone désacétylase 2. Les histone désacétylases sont des enzymes qui jouent un rôle crucial dans la régulation de l'expression des gènes en éliminant les groupes acétyle des protéines histones, conduisant à une structure de chromatine plus condensée et à une transcription génétique réduite. Les inhibiteurs des histone désacétylases ont été étudiés pour leurs applications thérapeutiques potentielles dans le cancer et d'autres maladies .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour BRD-K11533227 ne sont pas largement documentées dans les sources accessibles au public. La préparation des inhibiteurs d'histone désacétylase implique généralement une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies synthétiques pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

BRD-K11533227, en tant qu'inhibiteur d'histone désacétylase, subit principalement des interactions avec les protéines histones. Les types de réactions qu'il subit comprennent :

Liaison aux enzymes histone désacétylase : Cette interaction inhibe l'activité de l'enzyme, empêchant l'élimination des groupes acétyle des protéines histones.

Réactions de substitution : Dans le contexte de son action inhibitrice, BRD-K11533227 peut subir des réactions de substitution avec d'autres molécules ou groupes fonctionnels dans le site actif de l'enzyme.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions de température et de pH spécifiques pour faciliter les processus de liaison et d'inhibition. Les principaux produits formés à partir de ces réactions sont des histones acétylées, ce qui conduit à des changements dans l'expression des gènes .

Applications de recherche scientifique

BRD-K11533227 a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier les mécanismes d'inhibition des histone désacétylases et pour développer de nouveaux inhibiteurs avec une efficacité et une sélectivité améliorées.

Biologie : Les chercheurs utilisent BRD-K11533227 pour étudier le rôle des histone désacétylases dans la régulation des gènes, la différenciation cellulaire et l'apoptose.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, car les inhibiteurs des histone désacétylases ont montré des promesses en induisant la mort des cellules cancéreuses et en inhibant la croissance tumorale.

Mécanisme d'action

Le mécanisme d'action de BRD-K11533227 implique sa liaison au site actif des enzymes histone désacétylase, en particulier l'histone désacétylase 1 et l'histone désacétylase 2. Cette liaison inhibe l'activité de l'enzyme, empêchant l'élimination des groupes acétyle des protéines histones. En conséquence, la structure de la chromatine reste dans un état plus détendu, permettant une transcription génétique accrue. Les cibles moléculaires de BRD-K11533227 sont les enzymes histone désacétylase, et les voies impliquées comprennent la régulation de l'expression des gènes et le remodelage de la chromatine .

Applications De Recherche Scientifique

BRD-K11533227 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity.

Biology: Researchers use BRD-K11533227 to investigate the role of histone deacetylases in gene regulation, cell differentiation, and apoptosis.

Medicine: The compound is studied for its potential therapeutic applications in cancer treatment, as histone deacetylase inhibitors have shown promise in inducing cancer cell death and inhibiting tumor growth.

Mécanisme D'action

The mechanism of action of BRD-K11533227 involves its binding to the active site of histone deacetylase enzymes, specifically histone deacetylase 1 and histone deacetylase 2. This binding inhibits the enzyme’s activity, preventing the removal of acetyl groups from histone proteins. As a result, the chromatin structure remains in a more relaxed state, allowing for increased gene transcription. The molecular targets of BRD-K11533227 are the histone deacetylase enzymes, and the pathways involved include the regulation of gene expression and chromatin remodeling .

Comparaison Avec Des Composés Similaires

BRD-K11533227 fait partie d'une classe de composés connus sous le nom d'inhibiteurs d'histone désacétylase. Des composés similaires incluent :

Trichostatine A : Un inhibiteur d'histone désacétylase bien connu avec une activité à large spectre.

Vorinostat : Un inhibiteur d'histone désacétylase approuvé par la FDA utilisé dans le traitement du lymphome cutané à cellules T.

Romidepsine : Un autre inhibiteur d'histone désacétylase approuvé par la FDA utilisé dans le traitement du lymphome périphérique à cellules T.

Comparé à ces composés similaires, BRD-K11533227 est unique dans son inhibition spécifique de l'histone désacétylase 1 et de l'histone désacétylase 2, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces enzymes dans la régulation des gènes et les maladies .

Propriétés

Formule moléculaire |

C18H22N4O2S |

|---|---|

Poids moléculaire |

358.5 g/mol |

Nom IUPAC |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C18H22N4O2S/c1-12(23)20-14-6-8-22(9-7-14)18(24)21-16-11-13(4-5-15(16)19)17-3-2-10-25-17/h2-5,10-11,14H,6-9,19H2,1H3,(H,20,23)(H,21,24) |

Clé InChI |

YDUSCKFRHARVGP-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

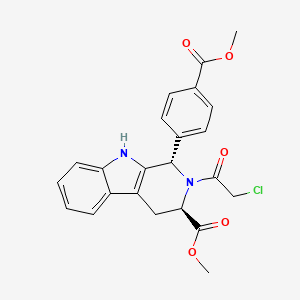

![1-[[9-(Cyclohexylcarbamoylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methyl-3-naphthalen-1-ylurea](/img/structure/B10754620.png)

![4-[(Z)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754626.png)

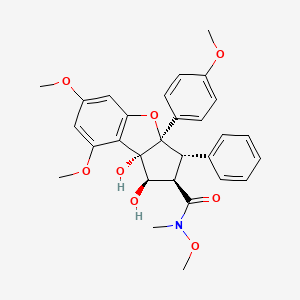

![(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754635.png)

![9-[[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]-6-(1-hydroxypropan-2-yl)-8-methyl-10-oxa-1,6,13,14-tetrazabicyclo[10.2.1]pentadeca-12(15),13-dien-5-one](/img/structure/B10754643.png)

![[[1-Amino-2-(4-chlorophenyl)ethylidene]amino] naphthalene-1-carboxylate](/img/structure/B10754644.png)

![5-[2-(4-Methoxyphenyl)ethynyl]-1-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754646.png)

![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)

![4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754682.png)

![N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyrazinecarboxamide](/img/structure/B10754689.png)

![Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754690.png)

![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)

![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)